molecular formula C16H16N2O5 B6056442 4-cyclohexyl-2-(2-hydroxy-3-nitrophenyl)-6H-1,3-oxazin-6-one

4-cyclohexyl-2-(2-hydroxy-3-nitrophenyl)-6H-1,3-oxazin-6-one

Cat. No. B6056442
M. Wt: 316.31 g/mol
InChI Key: JHJURMKVOBUWKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-cyclohexyl-2-(2-hydroxy-3-nitrophenyl)-6H-1,3-oxazin-6-one is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is also known as CHNO and has a molecular formula of C19H20N2O5. It is a yellow crystalline powder that is insoluble in water but soluble in organic solvents.

Mechanism of Action

The mechanism of action of CHNO is not fully understood, but it is believed to involve the formation of a complex with copper ions through the hydroxyl and nitro groups present in the molecule. This complexation leads to an increase in fluorescence intensity, which can be detected and quantified using spectroscopic techniques.
Biochemical and Physiological Effects:
CHNO has been shown to have minimal toxicity and does not exhibit any significant biochemical or physiological effects at low concentrations. However, at higher concentrations, it may interfere with cellular processes and cause cytotoxicity.

Advantages and Limitations for Lab Experiments

One of the main advantages of using CHNO in lab experiments is its high selectivity for copper ions, which allows for specific detection and quantification of copper in biological systems. Additionally, CHNO is easy to synthesize and has a relatively low cost compared to other fluorescent probes. However, CHNO has limitations, including its limited solubility in water and its potential cytotoxicity at high concentrations.

Future Directions

There are several potential future directions for research on CHNO. One area of interest is the development of new fluorescent probes based on the CHNO scaffold for detecting other metal ions in biological systems. Additionally, further studies on the mechanism of action of CHNO and its potential cytotoxicity are needed to fully understand its applications and limitations. Finally, the development of new synthetic methods for CHNO and its derivatives may lead to improved properties and applications in scientific research.

Synthesis Methods

The synthesis of CHNO is typically achieved through a multi-step process that involves the reaction of 2-hydroxy-3-nitrobenzaldehyde with cyclohexylamine in the presence of a catalyst. The resulting intermediate is then subjected to cyclization with the help of acetic anhydride and a base. The final product is obtained after purification through recrystallization.

Scientific Research Applications

CHNO has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of interest is its use as a fluorescent probe for detecting metal ions in biological systems. CHNO has been shown to selectively bind to copper ions, making it a useful tool for studying copper homeostasis in living cells.

properties

IUPAC Name

4-cyclohexyl-2-(2-hydroxy-3-nitrophenyl)-1,3-oxazin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5/c19-14-9-12(10-5-2-1-3-6-10)17-16(23-14)11-7-4-8-13(15(11)20)18(21)22/h4,7-10,20H,1-3,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHJURMKVOBUWKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC(=O)OC(=N2)C3=C(C(=CC=C3)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-cyclohexyl-2-(2-hydroxy-3-nitrophenyl)-6H-1,3-oxazin-6-one

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